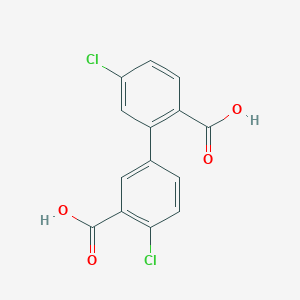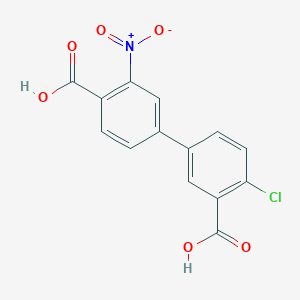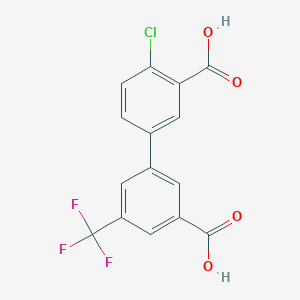![molecular formula C17H14FNO3 B6409642 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% CAS No. 1261914-61-7](/img/structure/B6409642.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, also known as 3-Cyclopropylaminocarbonyl-2-fluorobenzoic acid (CPFBA), is an organic compound with the molecular formula C11H10FNO3. CPFBA is a white crystalline solid that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide (DMSO). CPFBA has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry.
科学研究应用
CPFBA has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry. In drug discovery, CPFBA has been used as a starting material for the synthesis of novel small molecule inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH). In organic synthesis, CPFBA has been used as a precursor for the synthesis of a variety of heterocyclic compounds. In biochemistry, CPFBA has been used to study the role of DHODH in the regulation of the cell cycle and in the regulation of cell death.
作用机制
CPFBA is a reversible inhibitor of DHODH, which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, CPFBA prevents the synthesis of pyrimidine nucleotides, which are necessary for DNA replication and cell proliferation. In addition, CPFBA has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent apoptosis pathways.
Biochemical and Physiological Effects
CPFBA has been shown to inhibit the proliferation of a variety of cancer cell lines in vitro, including human breast cancer cells, human lung cancer cells, and human colon cancer cells. In addition, CPFBA has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent apoptosis pathways.
实验室实验的优点和局限性
CPFBA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of organic solvents. Additionally, it is a reversible inhibitor of DHODH, which allows for the regulation of pyrimidine nucleotide synthesis. However, CPFBA can be toxic to cells in high concentrations, and it must be handled carefully in the laboratory.
未来方向
The potential applications of CPFBA are far-reaching. Further research is needed to explore the efficacy of CPFBA in the treatment of various types of cancer. Additionally, CPFBA could be used to study the role of DHODH in other cellular processes, such as DNA repair and cell cycle regulation. Finally, CPFBA could be used to synthesize novel small molecule inhibitors of DHODH for drug discovery.
合成方法
CPFBA can be synthesized from cyclopropylamine, 5-fluorobenzoic acid, and acetic anhydride in a five-step reaction. The first step involves the reaction of cyclopropylamine and 5-fluorobenzoic acid to form a cyclopropylaminocarbonyl-5-fluorobenzoic acid. This intermediate is then reacted with acetic anhydride to form the final product, CPFBA.
属性
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-12-4-7-14(15(9-12)17(21)22)10-2-1-3-11(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGZRYHAOIWPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691737 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid | |
CAS RN |
1261914-61-7 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6409614.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409624.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409639.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6409645.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409647.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6409650.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409651.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%](/img/structure/B6409654.png)